molecular formula C20H10Cl2O4 B3552919 6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

Cat. No.: B3552919
M. Wt: 385.2 g/mol
InChI Key: DHXIFSRPKZIRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring fused with a benzene ring, and an ester linkage to a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate typically involves the esterification of 6-oxo-6H-benzo[c]chromen-3-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate involves its interaction with various molecular targets. The chromen ring can intercalate with DNA, affecting its replication and transcription processes. The dichlorobenzoate moiety can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 6-oxo-6H-benzo[c]chromen-3-yl acetate
  • 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-(4-methylphenyl)sulfonylamino propanoate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O4/c21-11-5-7-16(17(22)9-11)20(24)25-12-6-8-14-13-3-1-2-4-15(13)19(23)26-18(14)10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXIFSRPKZIRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
Reactant of Route 4
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.